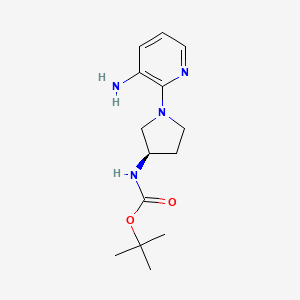

(R)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-10-6-8-18(9-10)12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9,15H2,1-3H3,(H,17,19)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNCUPCZXWQXQS-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting with the preparation of the pyridine derivative. One common synthetic route includes the following steps:

Formation of the Pyridine Derivative: : The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.

Introduction of the Amino Group: : The amino group is introduced at the 3-position of the pyridine ring using suitable reagents and reaction conditions.

Formation of the Pyrrolidinyl Carbamate: : The pyrrolidinyl carbamate moiety is then attached to the pyridine derivative using tert-butyl carbamate and a suitable coupling agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(R)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate: can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2).

Substitution: : Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and acetic anhydride (Ac2O).

Major Products Formed

Oxidation: : Formation of nitro derivatives.

Reduction: : Formation of amine derivatives.

Substitution: : Formation of halogenated pyridines.

Scientific Research Applications

(R)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate: has several scientific research applications:

Chemistry: : Used as a building block in organic synthesis.

Biology: : Studied for its potential biological activity and interactions with biomolecules.

Medicine: : Investigated for its therapeutic potential in various diseases.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (R)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues from CAS Registry ()

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

Functional Comparisons with Antifungal Agents ()

While direct data on the target compound’s bioactivity is unavailable, structurally related 1,3,4-oxadiazole derivatives (e.g., LMM5 and LMM11) exhibit antifungal properties. For example:

- LMM5 : A benzamide derivative with a 4-methoxyphenyl group showed moderate antifungal activity against Candida albicans compared to Fluconazole .

- LMM11 : A furan-substituted analog demonstrated higher solubility due to the heteroaromatic furan ring but lower potency than LMM5 .

However, the absence of a sulfamoyl group (as in 946208-30-6) might limit its enzyme-targeting efficacy.

Biological Activity

(R)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate, with the CAS number 1233859-84-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C14H22N4O2

- Molecular Weight : 278.35 g/mol

- Structure : The compound features a pyrrolidine ring substituted with an aminopyridine moiety and a tert-butyl carbamate group.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of specific enzymes involved in signaling pathways, potentially modulating cellular responses.

- Receptor Binding : The presence of the aminopyridine group suggests that it may interact with neurotransmitter receptors, influencing neurochemical pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Antiproliferative Activity : A study evaluated the compound's effect on human cancer cell lines, revealing significant inhibition of proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : In vitro assays demonstrated that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting potential use in neurodegenerative diseases.

- Antimicrobial Properties : The compound was tested against various bacterial strains, showing promising results against resistant strains, indicating its potential as a lead compound for antibiotic development.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity:

- Modifications to the pyrrolidine ring have been shown to influence receptor affinity and selectivity.

- The introduction of different substituents on the pyridine ring can enhance or diminish the compound's inhibitory effects on target enzymes.

Q & A

Q. What are the key steps for synthesizing (R)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate with high enantiomeric purity?

- Methodological Answer: Enantioselective synthesis typically involves chiral building blocks and asymmetric catalysis. For example, the use of (R)-configured pyrrolidine intermediates (e.g., (R)-tert-Butyl pyrrolidin-3-ylcarbamate, CAS 122536-77-0 ) can ensure stereochemical fidelity. Key steps include:

- Chiral resolution : Employ chiral HPLC or enzymatic resolution to isolate the desired enantiomer.

- Coupling reactions : React 3-aminopyridine derivatives with activated carbamate intermediates under inert conditions (e.g., nitrogen atmosphere).

- Purification : Use column chromatography with chiral stationary phases or recrystallization in non-polar solvents to enhance purity (>97% by HPLC) .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer: A multi-technique approach is essential:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the pyrrolidine ring conformation and tert-butyl group integration .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., exact mass 296.129 Da for related compounds ).

- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

- Methodological Answer: Contradictions often arise from dynamic conformational changes or impurities. Strategies include:

- Variable-temperature NMR : To observe rotational barriers in the pyrrolidine ring or tert-butyl group .

- 2D NMR (COSY, NOESY) : To map through-space correlations and confirm substituent positions (e.g., distinguishing 3-aminopyridin-2-yl from regioisomers) .

- Computational modeling : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values (e.g., using Gaussian software) .

Q. What reaction pathways dominate under basic or nucleophilic conditions for this carbamate?

- Methodological Answer: The tert-butyl carbamate group is prone to:

- Nucleophilic substitution : Cleavage by amines or thiols, releasing tert-butanol and forming urea derivatives .

- Hofmann elimination : Under strong bases (e.g., KOtBu), elimination yields pyrrolidine-derived alkenes and tert-butylamine .

Experimental design should monitor these pathways using kinetic studies (e.g., LC-MS time-course analysis) and stabilize intermediates at low temperatures (<0°C) .

Q. How can computational methods predict the compound’s solubility and stability in aqueous buffers?

- Methodological Answer: Use molecular dynamics (MD) simulations and Quantitative Structure-Property Relationship (QSPR) models:

- LogP calculations : Predict partition coefficients (e.g., using ChemAxon or ACD/Labs) to estimate hydrophobicity.

- pKa prediction : Tools like MarvinSketch can estimate protonation states of the 3-aminopyridine group (pKa ~6.5–7.0) .

- Degradation studies : Combine DFT (for bond dissociation energies) with accelerated stability testing (40°C/75% RH) to identify hydrolysis-sensitive sites .

Q. What strategies mitigate instability during biological assays (e.g., enzyme inhibition studies)?

- Methodological Answer: Address instability through:

- Buffer optimization : Use phosphate buffers (pH 7.4) with antioxidants (e.g., ascorbic acid) to prevent oxidation of the aminopyridine moiety.

- Prodrug design : Modify the carbamate to a more stable ester or amide derivative for controlled release .

- Cryopreservation : Store stock solutions in DMSO at -80°C to minimize thermal degradation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity between enantiomers?

- Methodological Answer: Use orthogonal assays to validate target engagement:

- Chiral separation : Isolate (R)- and (S)-enantiomers via preparative HPLC .

- Enzyme kinetics : Compare IC₅₀ values using recombinant enzymes (e.g., kinase assays) to confirm stereospecific binding .

- Molecular docking : Simulate enantiomer interactions with protein active sites (e.g., PyMOL/AutoDock) to rationalize activity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.